S-Phenyl 3-hydroxyundecanethioate
Description
Key functional groups include:
- Thioate ester (S-phenyl): Imparts sulfur-based reactivity and stability distinct from oxy-esters.
Properties
CAS No. |
61257-12-3 |
|---|---|
Molecular Formula |
C17H26O2S |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
S-phenyl 3-hydroxyundecanethioate |
InChI |
InChI=1S/C17H26O2S/c1-2-3-4-5-6-8-11-15(18)14-17(19)20-16-12-9-7-10-13-16/h7,9-10,12-13,15,18H,2-6,8,11,14H2,1H3 |
InChI Key |
NJAQPUYSZTVEHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CC(=O)SC1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Phenyl 3-hydroxyundecanethioate typically involves the reaction of a phenyl thiol with a 3-hydroxyundecanoic acid derivative. One common method is the esterification of 3-hydroxyundecanoic acid with phenyl thiol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: S-Phenyl 3-hydroxyundecanethioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioester can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thioester can be reduced to form alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: S-Phenyl 3-hydroxyundecanethioate is used as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable for the synthesis of complex molecules.
Biology: In biological research, thioesters like this compound are studied for their role in enzyme catalysis. They are often used as substrates or inhibitors in enzymatic reactions to understand enzyme mechanisms and functions.
Medicine: Thioesters have potential applications in drug development. This compound may be explored for its pharmacological properties, including its ability to interact with biological targets.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of S-Phenyl 3-hydroxyundecanethioate involves its interaction with molecular targets through its thioester functional group. Thioesters are known to undergo nucleophilic attack by various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in enzymatic reactions where thioesters act as acyl donors or acceptors. The phenyl group may also participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| S-Phenyl 3-hydroxyundecanethioate* | - | C₁₇H₂₆O₂S | 294.45 | Thioate ester, hydroxyl, undecane |
| S-Phenyl 3-hydroxy-2-phenylpropanethioate | 41823-07-8 | C₁₅H₁₄O₂S | 258.34 | Thioate ester, hydroxyl, phenyl |
| Fonofos (O-Ethyl S-phenyl ethylphosphonodithioate) | 944-22-9 | C₁₀H₁₅OPS₂ | 246.33 | Phosphonodithioate, S-phenyl |
| RGO-ortho-AZO (Azobenzene derivative) | - | - | - | Azobenzene, S-phenyl, S-O |
Spectroscopic Properties
- S-Phenyl Vibrations: In RGO-ortho-AZO, S-phenyl vibrations appear at 1008 cm⁻¹ (vs. 1018 cm⁻¹ in unmodified ortho-AZO), indicating electronic modulation due to graphene oxide (RGO) integration .
S-O and S-Phenyl Interactions :
Stability and Reactivity
- Hydrolysis Sensitivity: Thioate esters (e.g., S-Phenyl 3-hydroxy-2-phenylpropanethioate) are generally more hydrolytically stable than oxy-esters but less stable than phosphonodithioates like Fonofos . The hydroxyl group in this compound may increase susceptibility to oxidation or hydrogen-bond-mediated degradation.
- Thermal Stability: Fonofos exhibits slow hydrolysis under ambient conditions due to its phosphonodithioate backbone , whereas thioate esters with hydroxyl groups (e.g., S-Phenyl 3-hydroxy-2-phenylpropanethioate) may require anhydrous storage to prevent decomposition .
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